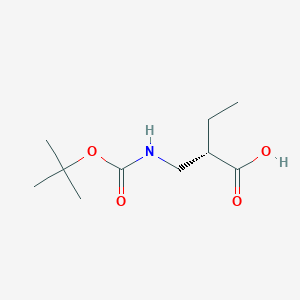

(S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid

Description

(S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid (CAS: 34306-42-8) is a chiral, Boc-protected amino acid derivative. Its structure features a tert-butoxycarbonyl (Boc) group attached to the amino moiety of an (S)-configured butyric acid backbone. The Boc group serves as a protective agent for amines during organic synthesis, particularly in peptide chemistry, to prevent undesired side reactions . This compound is classified as a high-purity intermediate (98% purity) and is utilized under strictly controlled conditions in laboratory research and pharmaceutical manufacturing .

Key characteristics:

- Molecular Formula: C₉H₁₇NO₄ (inferred from F.W. 203.24 in ).

- Applications: Intermediate in peptide synthesis, chiral building block for drug discovery.

- Storage: Typically stored at 2–8°C to maintain stability.

Properties

IUPAC Name |

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-7(8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIGWFMADWPGEL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral auxiliaries or catalysts.

Coupling Reaction: The protected amino acid is then coupled with other building blocks using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of (S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid is scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid exhibits several notable biological activities:

Neurotransmitter Modulation

Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. Its structural similarity to amino acids positions it as a candidate for modulating neurotransmission pathways.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor, particularly in metabolic pathways. It may bind to specific receptors and enzymes, suggesting its utility in drug design for metabolic disorders.

Antiepileptic Applications

As a precursor to important antiepileptic drugs like Levetiracetam, (S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid plays a crucial role in the synthesis of compounds aimed at treating epilepsy.

Case Studies

Several studies have investigated the applications and biological effects of (S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid:

Neuropharmacological Studies

A study examined the effects of structurally similar compounds on neurotransmitter release in animal models, finding significant modulation of serotonin levels, which could imply therapeutic potential for mood disorders.

Immunological Research

Investigations into lipopeptides with similar structures have demonstrated immunostimulatory properties, suggesting that (S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid may exhibit analogous effects in immune response modulation.

Toxicity Assessments

Toxicological evaluations have shown low toxicity profiles for similar compounds, indicating that (S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid could be safe for therapeutic use pending further studies.

Mechanism of Action

The mechanism of action of (S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid involves its role as a protected amino acid. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. Upon deprotection, the free amino acid can participate in various biochemical processes, including peptide bond formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Amino Acids with Varied Backbones

(R)-2-((Boc-Amino)methyl)-3-methylbutyric acid (CAS: 191664-14-9)

- Structural Differences: Features an additional methyl group at the β-position and an (R)-configuration.

- (R)-configuration makes it suitable for synthesizing enantioselective compounds distinct from the (S)-form.

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid (CAS: 155905-77-4)

- Structural Differences :

- Cyclobutyl ring replaces the methylene group in the butyric acid chain.

- Functional Implications :

(S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid (CAS: 72449-42-4)

Non-Boc-Protected Structural Analogs

2-Methylbutyric Acid (CAS: 116-53-0)

- Structural Differences: Lacks the Boc-protected amino group; simpler branched carboxylic acid.

- Functional Implications :

Comparative Data Table

Biological Activity

(S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid, commonly referred to as Boc-D-Hyp-Otbu, is a compound that has garnered attention for its biological activity and potential therapeutic applications. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Molecular Structure:

- IUPAC Name: (S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid

- Molecular Weight: 287.35 g/mol

- InChI Key: OXHIVNUWGSCHBD-VHSXEESVSA-N

The synthesis of Boc-D-Hyp-Otbu typically involves protecting the hydroxyl and amino groups of D-hydroxyproline. The protection is achieved using tert-butoxycarbonyl (Boc) anhydride and tert-butyl (Otbu) ester, often in the presence of a base like triethylamine to facilitate the reactions.

The biological activity of Boc-D-Hyp-Otbu is largely attributed to its structural characteristics, which allow it to interact with various biological targets. The mechanism can be summarized as follows:

- Protection Strategy: The Boc and Otbu groups serve to protect reactive sites on the molecule, preventing unwanted side reactions during synthesis and enhancing stability.

- Deprotection Reactions: Under acidic or basic conditions, these protective groups can be selectively removed, allowing the compound to exert its biological effects through its active sites .

1. Therapeutic Applications

Boc-D-Hyp-Otbu has been studied for its potential in various therapeutic contexts:

- Antiinflammatory Properties: Research indicates that derivatives of butyric acid can exhibit anti-inflammatory effects, which may be beneficial in treating conditions like arthritis .

- Protein Interaction Studies: The compound is utilized in studies focusing on protein structure and function, particularly in understanding how modifications affect protein interactions .

2. Case Studies and Research Findings

A variety of studies have explored the biological implications of Boc-D-Hyp-Otbu:

- Study on Anti-inflammatory Effects: A study demonstrated that compounds similar to Boc-D-Hyp-Otbu showed significant inhibition of inflammatory markers in vitro, suggesting potential use in inflammatory diseases .

| Study | Findings |

|---|---|

| In vitro anti-inflammatory study | Significant reduction in pro-inflammatory cytokines with IC50 values comparable to standard anti-inflammatories. |

| Protein interaction assays | Enhanced binding affinity observed with specific protein targets, indicating potential as a drug lead compound. |

Comparison with Similar Compounds

Boc-D-Hyp-Otbu can be compared with other similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Boc-L-Hyp-Otbu | L-hydroxyproline variant | Similar anti-inflammatory effects but different binding affinities |

| Boc-D-Pro-Otbu | Proline variant | Less effective in protein interactions compared to Boc-D-Hyp-Otbu |

Q & A

Q. What are the optimal synthetic routes for preparing (S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid with high enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the primary amine group in (S)-2-aminobutyric acid. Key steps include:

Boc Protection : React the amino acid with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic biphasic system (e.g., THF/water with NaHCO₃) at 0–25°C for 4–6 hours .

Purification : Use flash chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethyl acetate/hexane) to isolate the product.

- Critical Note : Enzymatic resolution (e.g., using proteases like Bacillus licheniformis) can enhance enantiomeric purity by selectively hydrolyzing undesired stereoisomers .

Q. How can researchers effectively purify (S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid to remove byproducts like unreacted starting materials?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, mobile phase: water/acetonitrile with 0.1% trifluoroacetic acid) resolves impurities. Adjust gradient elution to optimize retention times .

- Recrystallization : Dissolve the crude product in warm ethyl acetate, then gradually add hexane to induce crystallization. Monitor purity via melting point (mp ~150–151°C, similar to Boc-protected analogs) .

Advanced Research Questions

Q. How can researchers ensure stereochemical integrity during the incorporation of (S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid into peptide chains?

- Methodological Answer :

- Coupling Conditions : Use coupling agents like HATU or DCC/HOBt to minimize racemization. Maintain low temperatures (0–4°C) and neutral pH during activation .

- Monitoring : Analyze intermediates via circular dichroism (CD) spectroscopy or chiral HPLC (Chiralpak IA column, isocratic elution with hexane/ethanol) to detect epimerization .

Q. What analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement. Single crystals can be grown via slow evaporation in ethyl acetate/hexane .

- NMR Spectroscopy : Confirm the Boc group (δ 1.4 ppm, singlet for tert-butyl) and chiral center integrity via H-H COSY and NOESY experiments .

Q. How does the Boc group’s acid sensitivity impact reaction design for derivatives of this compound?

- Methodological Answer :

- Deprotection Strategy : Use mild acids (e.g., 30% TFA in DCM for 1–2 hours) to remove the Boc group without degrading the backbone. Avoid strong acids (HCl) to prevent ester hydrolysis .

- Stability Testing : Monitor degradation via TLC (silica gel, visualized with ninhydrin) under varying pH and temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.